Product packaging for Cyclohexane-1,3-dicarbaldehyde(Cat. No.:CAS No. 55309-54-1)

Cyclohexane-1,3-dicarbaldehyde

Cat. No.: B14632457
CAS No.: 55309-54-1
M. Wt: 140.18 g/mol
InChI Key: WHKHKMGAZGBKCK-UHFFFAOYSA-N
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Description

Cyclohexane-1,3-dicarbaldehyde (CAS 55309-54-1) is an aliphatic dialdehyde with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. This compound serves as a versatile bifunctional building block in organic synthesis. Its two aldehyde groups are highly reactive, allowing them to participate in various transformations, such as nucleophilic addition and oxidation-reduction reactions, to construct more complex molecular architectures. Researchers can leverage this compound as a precursor in the synthesis of heterocyclic compounds, ligands for coordination chemistry, and other specialty chemicals. As a dialdehyde, its primary research value lies in its role as an intermediate in multi-step synthetic pathways. The compound's properties, including a LogP of 1.19 and a polar surface area of 34.14 Ų, influence its reactivity and solubility, making it a subject of interest in materials science and medicinal chemistry research for developing novel polymers and pharmaceutical intermediates. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B14632457 Cyclohexane-1,3-dicarbaldehyde CAS No. 55309-54-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55309-54-1

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

cyclohexane-1,3-dicarbaldehyde

InChI

InChI=1S/C8H12O2/c9-5-7-2-1-3-8(4-7)6-10/h5-8H,1-4H2

InChI Key

WHKHKMGAZGBKCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C=O)C=O

Origin of Product

United States

Stereochemical Analysis and Conformational Dynamics of Cyclohexane 1,3 Dicarbaldehyde

Elucidation of Isomeric Forms and Stereochemical Designations

The presence of two substituents on the cyclohexane (B81311) ring leads to the existence of both cis-trans isomerism and, depending on the specific isomer, chirality.

cis and trans Stereoisomerism

Cyclohexane-1,3-dicarbaldehyde exists as two primary stereoisomers: cis and trans. This isomerism arises from the relative orientation of the two carbaldehyde groups with respect to the plane of the cyclohexane ring.

In the cis-isomer , both carbaldehyde groups are on the same side of the ring. This arrangement allows for a chair conformation where both bulky formyl groups can occupy the more stable equatorial positions, minimizing steric strain. The alternative chair conformation, with both groups in axial positions, is significantly less stable due to severe 1,3-diaxial interactions. libretexts.orglibretexts.org Consequently, cis-cyclohexane-1,3-dicarbaldehyde is expected to exist predominantly in the diequatorial conformation.

In the trans-isomer , the carbaldehyde groups are on opposite sides of the ring. In any given chair conformation, this necessitates that one formyl group occupies an equatorial position while the other is in an axial position. Ring flipping results in the interchange of these positions, but the axial-equatorial arrangement is maintained. libretexts.orglibretexts.org

The relative stability of these isomers is a key aspect of their conformational dynamics. Generally, for 1,3-disubstituted cyclohexanes, the cis isomer is more stable than the trans isomer because the former can adopt a low-energy diequatorial conformation, whereas the latter is locked in a higher-energy axial-equatorial conformation. spcmc.ac.in

Enantiomeric and Diastereomeric Relationships within the Cyclohexane Ring System

The presence of two stereocenters at the C1 and C3 positions of the cyclohexane ring gives rise to the possibility of enantiomers and diastereomers.

cis-Cyclohexane-1,3-dicarbaldehyde : This isomer possesses a plane of symmetry that bisects the molecule through the C2 and C5 atoms. As a result, it is an achiral meso compound and does not have an enantiomer. The two chair conformers (diequatorial and diaxial) are diastereomers of each other.

trans-Cyclohexane-1,3-dicarbaldehyde : This isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,3S)-cyclohexane-1,3-dicarbaldehyde and (1S,3R)-cyclohexane-1,3-dicarbaldehyde. These enantiomers are diastereomers of the cis-isomer. The two chair conformations of a single enantiomer are identical upon ring flip. spcmc.ac.in

Stereochemical Relationships in this compound
IsomerChiralityRelationship to Other Isomers
cis-Cyclohexane-1,3-dicarbaldehydeAchiral (meso)Diastereomer of the trans-isomers
(1R,3S)-Cyclohexane-1,3-dicarbaldehyde (trans)ChiralEnantiomer of the (1S,3R)-isomer; Diastereomer of the cis-isomer
(1S,3R)-Cyclohexane-1,3-dicarbaldehyde (trans)ChiralEnantiomer of the (1R,3S)-isomer; Diastereomer of the cis-isomer

Advanced Spectroscopic Techniques for Stereochemical and Structural Characterization

The precise determination of the stereochemistry and conformational preferences of this compound isomers relies on sophisticated analytical methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-resolution NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers and for determining the predominant conformation of each.

1H NMR : The chemical shifts and coupling constants of the methine protons (the protons attached to the carbons bearing the aldehyde groups) are particularly informative. In the more stable diequatorial conformation of the cis-isomer, these protons are in axial positions and would be expected to show large axial-axial coupling constants with the neighboring axial protons. In the trans-isomer, one methine proton is axial and the other is equatorial, leading to a more complex set of coupling constants. Low-temperature NMR studies on analogous 1,3-disubstituted cyclohexanes have been instrumental in "freezing out" the chair conformations and allowing for the direct observation of the individual conformers. researchgate.net

13C NMR : The chemical shifts of the ring carbons can also provide conformational information. Generally, axial substituents cause a shielding (upfield shift) of the γ-carbons due to steric compression, an effect that would be more pronounced in the less stable conformers.

While specific NMR data for this compound is not extensively reported, studies on similar compounds like cis-cyclohexane-1,3-diol have utilized 1H NMR parameters to calculate the Gibbs free energy change for the diequatorial-diaxial equilibrium in various solvents. semanticscholar.org

Chiral Separation Methodologies (e.g., High-Performance Liquid Chromatography) for Enantiomeric Excess Determination

Since the trans-isomer of this compound is chiral, a racemic mixture of its enantiomers can be resolved using chiral separation techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for this purpose. The principle behind this technique is the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, their separation. sigmaaldrich.comnih.gov The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis, where one enantiomer is produced in a greater amount than the other.

Computational Chemistry Approaches to Conformational Landscapes

In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the conformational landscapes of this compound. sapub.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to:

Determine the relative energies of different conformers : This allows for the prediction of the most stable conformations of the cis and trans isomers. For example, calculations would be expected to confirm that the diequatorial conformer of the cis-isomer is significantly lower in energy than the diaxial conformer.

Calculate the energy barrier for ring inversion : This provides insight into the flexibility of the cyclohexane ring.

Predict spectroscopic properties : Calculated NMR chemical shifts and coupling constants can be compared with experimental data to confirm structural assignments.

Studies on related molecules, such as cis-1,3-disubstituted cyclohexanes, have shown that computational methods can accurately model the conformational preferences, taking into account factors like 1,3-diaxial steric effects and intramolecular hydrogen bonding in analogous diol compounds. researchgate.netresearchgate.net

Summary of Expected Conformational Preferences for this compound
IsomerMost Stable ConformationKey Stabilizing/Destabilizing Factors
cis-Cyclohexane-1,3-dicarbaldehydeDiequatorialAvoidance of 1,3-diaxial interactions
trans-Cyclohexane-1,3-dicarbaldehydeAxial-EquatorialInherent to the trans-1,3-substitution pattern

Ab Initio Molecular Orbital Theory for Energetics and Geometries

Ab initio molecular orbital theory provides a foundational, first-principles approach to understanding molecular structures and energies. These methods solve the Schrödinger equation without empirical parameters, offering a rigorous theoretical framework for predicting the properties of molecules like this compound. By employing various levels of theory and basis sets, it is possible to calculate the optimized geometries and relative energies of the different conformers.

For the cis- and trans-isomers of this compound, ab initio calculations would typically be employed to determine the equilibrium geometries of the diequatorial, diaxial, and axial-equatorial chair conformations. The primary determinant of stability in these systems is the steric strain arising from 1,3-diaxial interactions. In the case of the cis-diaxial conformer, the two aldehyde groups would experience significant steric repulsion with each other and with the axial hydrogens at the C5 position. This would lead to a considerably higher energy state compared to the cis-diequatorial conformer, where such interactions are absent. The trans-isomer, with one axial and one equatorial aldehyde group, would exhibit intermediate stability.

Hypothetical relative energies, calculated using a high level of ab initio theory, are presented in the table below. These values illustrate the expected energetic ordering of the conformers.

Conformer of this compoundRelative Energy (kcal/mol)Key Geometric Parameters (Illustrative)
cis-diequatorial (e,e)0.00C-C-C bond angles ~111°, C-CHO bond length ~1.52 Å
trans-axial-equatorial (a,e)2.50Axial C-CHO bond experiences steric interactions
cis-diaxial (a,a)6.00Significant 1,3-diaxial interactions between CHO groups

Note: The data in this table is illustrative and intended to represent the expected trends based on established principles of conformational analysis. Actual calculated values may vary depending on the level of theory and basis set used.

Density Functional Theory (DFT) Calculations for Conformational Stability and Transition States

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative to traditional ab initio methods for studying larger molecular systems. DFT methods calculate the electronic energy based on the electron density, which simplifies the computational task while often providing a high degree of accuracy. For the conformational analysis of this compound, DFT is particularly well-suited for exploring the potential energy surface, identifying stable conformers, and locating the transition states that connect them.

DFT calculations can provide a more nuanced understanding of the factors influencing conformational stability. Beyond simple steric repulsion, DFT can model the subtle electronic effects, such as hyperconjugation, that may influence the preference for equatorial or axial orientations of the aldehyde groups. Furthermore, by mapping the potential energy surface, DFT can be used to calculate the energy barriers for ring inversion, the process by which one chair conformation converts to another.

A key aspect of a thorough DFT study would be the identification of transition state structures. For the interconversion of the two chair forms of the trans-isomer, for instance, the transition state would likely resemble a twist-boat conformation. The energy of this transition state determines the activation energy for the conformational change.

Below is a hypothetical data table summarizing the results of a DFT study on the conformational stability and transition states of this compound.

Conformer/Transition StateRelative Energy (kcal/mol)Number of Imaginary Frequencies
cis-diequatorial (e,e)0.000
trans-axial-equatorial (a,e)2.450
cis-diaxial (a,a)5.850
Ring Inversion Transition State (Twist-Boat)10.501

Note: The data in this table is illustrative and based on expected outcomes from DFT calculations. The number of imaginary frequencies is a diagnostic tool in computational chemistry, where a value of 0 indicates a stable minimum (conformer) and a value of 1 indicates a transition state.

Synthetic Methodologies for Cyclohexane 1,3 Dicarbaldehyde and Analogous Dialdehydes

Strategies for the Construction of the Cyclohexane (B81311) Dialdehyde (B1249045) Core Structure

The formation of the cyclohexane-1,3-dicarbaldehyde framework is accessible through several key synthetic approaches. These include the cleavage of larger cyclic or bicyclic precursors, the modification of existing cyclohexane skeletons, and the use of modern catalytic methods to introduce the aldehyde functionalities.

Oxidative Cleavage Reactions of Precursor Molecules

Oxidative cleavage provides a direct route to dialdehydes by breaking carbon-carbon bonds in suitably functionalized precursor molecules. This approach is particularly useful for accessing dicarbonyl compounds from readily available starting materials.

Polymer-supported periodate reagents have emerged as practical and efficient oxidants for the cleavage of vicinal diols to form aldehydes. These solid-supported reagents offer advantages in terms of simplified product purification and reagent recycling. While direct examples for the synthesis of this compound are not extensively documented, the cleavage of analogous cyclic diols demonstrates the feasibility of this method. For instance, the oxidation of cyclohexane-1,2-diols using polymer-supported periodate on resins like Amberlite IRA 904 has been shown to yield adipaldehyde in high yields across various solvents, including methylene (B1212753) chloride and water. researchgate.net This methodology suggests a potential pathway to this compound from the corresponding, yet less common, 1,3,4-triol precursor.

Table 1: Oxidative Cleavage of Cyclohexane-1,2-diol with Polymer-Supported Periodate researchgate.net

Polymer SupportSolventYield of Adipaldehyde (%)
Amberlyst A26Methylene Chloride84
Amberlyst A26Water84
Amberlite IRA 904Methylene Chloride87
Amberlite IRA 904Water90

The Swern oxidation is a widely utilized method for the mild conversion of primary alcohols to aldehydes, employing dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. alfa-chemistry.comwikipedia.orgadichemistry.com This reaction is known for its high yields and tolerance of a wide range of functional groups. alfa-chemistry.com The mechanism involves the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to afford the aldehyde and dimethyl sulfide. wikipedia.org

Functional Group Interconversions on Substituted Cyclohexane Skeletons

An alternative approach to constructing the dialdehyde involves the modification of pre-existing cyclohexane rings bearing suitable functional groups. A notable example is the synthesis of cis-1,3-diformylcyclohexane through the hydride reduction of the dimethyl ester of cis-cyclohexane-1,3-dicarboxylic acid. rsc.org This method highlights the utility of dicarboxylic acid derivatives as precursors to the corresponding dialdehydes. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the diol.

Development of Novel Catalytic Systems in Dialdehyde Synthesis

Modern organic synthesis increasingly relies on the development of efficient and selective catalytic systems. While specific novel catalytic methods for the direct synthesis of this compound are not detailed in the provided search results, the broader field of catalytic oxidations of alcohols to aldehydes is an active area of research. These methods often employ transition metal catalysts in the presence of a terminal oxidant and aim to provide greener and more atom-economical alternatives to stoichiometric reagents. The principles from these broader studies could potentially be applied to the synthesis of cyclohexane dialdehydes.

Stereoselective Synthesis of Defined this compound Isomers

The control of stereochemistry is a central theme in modern organic synthesis. For this compound, the relative orientation of the two aldehyde groups (cis or trans) has a significant impact on its chemical and physical properties, as well as its utility in subsequent stereoselective reactions.

A documented method for the synthesis of a specific isomer is the preparation of cis-1,3-diformylcyclohexane. This was achieved via the hydride reduction of dimethyl cis-hexahydroisophthalate. rsc.org This transformation proceeds with retention of the cis stereochemistry of the starting dicarboxylate.

Interestingly, an attempt to synthesize trans-1,3-diformylcyclohexane by a similar hydride reduction of the corresponding trans-diester resulted in an inversion of configuration, also yielding the cis-dialdehyde. rsc.org This outcome underscores the thermodynamic favorability of the cis isomer under these specific reaction conditions and highlights the challenges associated with accessing the trans isomer through this route. The conformational preferences of the cyclohexane ring and the reaction intermediates likely play a crucial role in directing the stereochemical outcome. Further research into alternative synthetic strategies is necessary to achieve a stereocontrolled synthesis of the trans isomer.

Utilization of Chiral Auxiliaries in Synthetic Pathways

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org This strategy relies on the auxiliary's existing chirality to create a diastereomeric intermediate, which influences the facial selectivity of subsequent reactions. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgrsc.org

One of the most powerful applications of this method is in aldol (B89426) reactions, which form carbon-carbon bonds and create two new stereocenters simultaneously. wikipedia.orgyoutube.com Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol reactions with exceptional reliability. wikipedia.orgchem-station.com The process involves the formation of a Z-enolate using a Lewis acid (e.g., dibutylboron triflate) and a hindered base. wikipedia.orgchem-station.com This enolate then reacts with an aldehyde through a chair-like six-membered transition state, where the substituent on the auxiliary sterically blocks one face of the enolate, directing the aldehyde to attack from the opposite face. tcichemicals.comalfa-chemistry.com This high level of diastereoselectivity is a cornerstone of polyketide natural product synthesis. chem-station.com

Other notable chiral auxiliaries include:

Pseudoephedrine amides , where the α-proton of the corresponding amide is deprotonated to form an enolate. The stereochemical outcome of alkylation is directed by the chiral centers of the pseudoephedrine backbone. wikipedia.org

Camphorsultam , also known as Oppolzer's sultam, is another effective auxiliary used in various asymmetric transformations. wikipedia.org

1,1'-Binaphthyl-2,2'-diol (BINOL) can be used to form chiral acetals with aldehydes, directing subsequent reactions. wikipedia.org

These methods offer predictable and high levels of stereocontrol, making them invaluable for the synthesis of complex targets.

Table 1: Overview of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Mechanism of Stereocontrol
Evans Oxazolidinones Aldol Reactions, Alkylations Steric hindrance from substituents on the auxiliary directs the approach of the electrophile to one face of the enolate. wikipedia.orgtcichemicals.com
Pseudoephedrine Alkylation of Amides The chiral scaffold of the pseudoephedrine molecule directs the diastereoselective alkylation of the corresponding enolate. wikipedia.org
Camphorsultam Diels-Alder, Conjugate Addition The rigid bicyclic structure provides a highly biased steric environment, controlling the approach of reagents. wikipedia.org

| BINOL | Ene Reactions, Alkylations | Axial chirality of the binaphthyl backbone creates a chiral environment that influences the stereochemical outcome. wikipedia.org |

Asymmetric Catalysis for Enantioselective Formation of Dialdehydes

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Catalytic Asymmetric Hydrogenation is a powerful technique for the synthesis of chiral molecules. Noyori-type ruthenium catalysts, which feature a chiral diphosphine ligand (like BINAP) and a chiral diamine, are highly effective for the hydrogenation of aldehydes and ketones. nih.govrsc.orgrsc.org This method can be applied in a dynamic kinetic resolution process where a racemic α-branched aldehyde is hydrogenated to produce a single enantiomer of the corresponding alcohol with high selectivity. rsc.orgrsc.org

Organocatalysis has emerged as a major pillar of asymmetric synthesis. Small organic molecules, such as the amino acid L-proline, can catalyze complex transformations with high enantioselectivity. For instance, L-proline has been used to catalyze the inverse-electron-demand Diels-Alder reaction between arylacetaldehydes and unsaturated aldehydes to produce 3,4-disubstituted cyclohexadiene carbaldehydes, which are precursors to cyclohexane carbaldehydes, with good yields and high enantioselectivities. nih.govacs.org

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Whole-cell systems or isolated enzymes can produce aldehydes from various substrates under mild, environmentally friendly conditions. nih.govchemrxiv.org For instance, alcohol dehydrogenases (ADHs) can be used for the asymmetric oxidation of diols. A key strategy for synthesizing chiral dialdehyde derivatives is the desymmetrization of meso-diols, where the enzyme selectively oxidizes one of two prochiral alcohol groups. This approach can provide access to chiral lactones, versatile building blocks, from meso-1,4-dialdehydes through asymmetric Tishchenko reactions catalyzed by chiral iridium complexes. nih.gov

Table 2: Selected Asymmetric Catalysis Methods for Aldehyde Synthesis

Catalytic System Reaction Type Substrate Type Key Feature
Noyori Ruthenium Catalyst Asymmetric Hydrogenation Racemic α-aryl aldehydes Dynamic kinetic resolution provides alcohols with high enantiomeric excess (>96% er). rsc.orgrsc.org
L-Proline Diels-Alder Reaction Arylacetaldehydes and unsaturated aldehydes Forms chiral cyclohexadiene carbaldehyde precursors with high yields and enantioselectivities. nih.govacs.org
Chiral Iridium Complex Asymmetric Tishchenko Reaction meso-1,4-dialdehydes Desymmetrization of dialdehydes to produce valuable chiral lactones. nih.gov

| Alcohol Dehydrogenase (ADH) | Oxidation / Desymmetrization | Diols | Enzymatic catalysis offers high selectivity under mild, aqueous conditions. chemrxiv.org |

Integration of Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.educhemistryjournals.net This paradigm shift is influencing the synthesis of dialdehydes, promoting more sustainable methodologies.

A key principle of green chemistry is the use of renewable feedstocks . yale.edu Abundant biopolymers like starch and cellulose are prime examples. Through periodate oxidation, these polysaccharides can be converted into dialdehyde starch (DAS) and dialdehyde cellulose (DAC), respectively. nih.govresearchgate.netresearchgate.net This process cleaves the C2-C3 bond of the glucose units to form two aldehyde groups, transforming the raw material into a reactive and functional polymer. researchgate.net These bio-based dialdehydes have applications in various fields, and their synthesis from renewable resources represents a significant step towards sustainability. researchgate.net

Catalysis , particularly biocatalysis and the use of recyclable heterogeneous catalysts, is superior to the use of stoichiometric reagents. yale.edu Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in water, eliminating the need for harsh reagents and organic solvents. nih.govchemrxiv.org Chemo-enzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, are being developed to produce valuable aldehydes from renewable starting materials like phenylpropenes found in essential oils. rsc.org

Table 3: Green Chemistry Approaches in Dialdehyde Synthesis

Green Chemistry Principle Approach Starting Material Product
Use of Renewable Feedstocks Periodate Oxidation Starch, Cellulose Dialdehyde Starch (DAS), Dialdehyde Cellulose (DAC) nih.govresearchgate.net
Catalysis (Biocatalysis) Chemo-enzymatic Cascades Phenylpropenes (e.g., Eugenol) Aromatic aldehydes (e.g., Vanillin) rsc.org
Waste Prevention Electrochemical Regeneration Periodate (spent oxidant) Regenerated Periodate acs.org

| Design for Energy Efficiency | Photoredox Catalysis | Aldehydes, Alkynes | α,α-diaryl aldehydes |

Reactivity Profiles and Mechanistic Investigations of Cyclohexane 1,3 Dicarbaldehyde

Nucleophilic Addition Reactions of Aldehyde Moieties

The aldehyde functional groups in Cyclohexane-1,3-dicarbaldehyde are electrophilic in nature, making them susceptible to attack by nucleophiles. These reactions are fundamental to the compound's chemistry and can proceed at one or both aldehyde sites, depending on the stoichiometry and reaction conditions.

In aqueous solutions, aldehydes exist in equilibrium with their corresponding geminal diols, also known as hydrates. For dicarbaldehydes like this compound, the proximity of the two aldehyde groups can facilitate the formation of a cyclic hydrate (B1144303) structure through intramolecular interactions. This occurs when one aldehyde group is hydrated, and the resulting hydroxyl group acts as an intramolecular nucleophile, attacking the second aldehyde group. This process is analogous to the formation of cyclic hemiacetals from hydroxy aldehydes. masterorganicchemistry.com Research on similarly constrained dicarbaldehydes, such as naphthalene-1,8-dicarbaldehyde, has shown that they can exist in a bridged, cyclic hydrate form in solution. researcher.life This suggests that this compound may also favor a cyclic structure in the presence of water, which can influence its reactivity and spectroscopic characterization.

Strategies to suppress hydrate formation are crucial for reactions requiring the free aldehyde form. Common methods include:

Use of Anhydrous Solvents: Performing reactions in dry organic solvents (e.g., THF, dichloromethane, toluene) minimizes the presence of water, shifting the equilibrium away from the hydrate.

Acetal Protection: The aldehyde groups can be protected as acetals by reacting the dicarbaldehyde with an alcohol in the presence of an acid catalyst. Acetals are stable to neutral and basic conditions but can be removed with aqueous acid to regenerate the aldehydes when needed. masterorganicchemistry.compearson.com

Azeotropic Removal of Water: For reactions that produce water, employing a Dean-Stark apparatus can effectively remove it from the reaction mixture, preventing hydrate formation.

ConditionPredominant SpeciesRationale
Aqueous SolutionCyclic HydrateIntramolecular nucleophilic attack favored by proximity of functional groups.
Anhydrous Organic SolventFree DicarbaldehydeLack of water prevents hydrate formation.
Alcohol + Acid CatalystDiacetalAldehyde groups are converted to a more stable, protected form.

The aldehyde moieties of this compound can be readily converted into a wide array of other functional groups and derivatives. These transformations are essential for confirming the presence of the aldehyde groups and for synthesizing more complex molecules. Since the molecule possesses two aldehyde groups, these reactions can occur at one or both sites.

Common derivatizations include:

Formation of Imines and Enamines: Reaction with primary and secondary amines, respectively.

Formation of Semicarbazones: Reaction with semicarbazide (B1199961) in the presence of a weak acid yields crystalline semicarbazone derivatives, which are useful for purification and characterization. vedantu.comshaalaa.com

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde groups into alkene functionalities.

Cyanohydrin Formation: Nucleophilic addition of a cyanide ion (from sources like HCN or NaCN) to the carbonyl carbons produces cyanohydrins. byjus.com

ReagentProduct TypeGeneral Conditions
Primary Amine (R-NH₂)DiimineMild acid or base catalyst
Semicarbazide (H₂NNHCONH₂)DisemicarbazoneWeakly acidic (pH ≈ 3.5)
Hydroxylamine (NH₂OH)DioximeMildly acidic or basic conditions
Phosphorus Ylide (Ph₃P=CHR)DialkeneAnhydrous, aprotic solvent
Sodium Cyanide / HClDicyanohydrinBasic catalyst for CN⁻ generation

Cyclization Reactions and Heterocycle Formation Pathways

The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions, leading to the formation of complex polycyclic and heterocyclic structures.

Under appropriate conditions, the two aldehyde groups can react with each other or with a carbon atom on the cyclohexane (B81311) ring.

Intramolecular Aldol (B89426) Reaction: In the presence of a base, an enolate can be formed at a carbon alpha to one of the aldehyde groups. This enolate can then attack the second aldehyde group, leading to the formation of a bicyclic β-hydroxy aldehyde after an intramolecular aldol addition. Subsequent dehydration could yield a fused α,β-unsaturated aldehyde.

Intramolecular Cannizzaro Reaction: In the presence of a strong base, dicarbaldehydes lacking α-hydrogens can undergo an intramolecular Cannizzaro reaction, where one aldehyde is oxidized to a carboxylate and the other is reduced to an alcohol. While this compound has α-hydrogens, making the aldol reaction more likely, sterically hindered analogues or specific reaction conditions could potentially favor a Cannizzaro-type pathway. Studies on other dicarbaldehydes have detailed the mechanisms of such intramolecular hydride transfers. researcher.life

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. Dicarbaldehydes are excellent substrates for MCRs, acting as bifunctional electrophiles to construct complex molecular scaffolds, particularly heterocycles. While specific research on this compound in MCRs is not extensively documented, its reactivity can be inferred from related compounds like cyclohexane-1,3-diones, which are widely used in the synthesis of nitrogen-containing heterocycles. researchgate.netscirp.org

Potential MCR pathways include:

Reaction with Diamines: Condensation with a 1,2- or 1,3-diamine could lead to the formation of fused or bridged diazepine (B8756704) or diazocine ring systems.

Synthesis of Acridine-type Scaffolds: In a manner analogous to reactions with cyclohexane-1,3-dione, the dicarbaldehyde could potentially react with an amine and an active methylene (B1212753) compound to generate complex heterocyclic cores. researchgate.net

Metal-Catalyzed Transformations Utilizing this compound

Metal catalysts can be employed to mediate a variety of transformations of the aldehyde groups, often with high selectivity and efficiency.

Catalytic Oxidation: The aldehyde groups can be oxidized to carboxylic acids. While strong oxidants can achieve this, metal-catalyzed aerobic oxidation offers a greener alternative. Catalysts based on gold, palladium, or copper can facilitate the selective oxidation of aldehydes to their corresponding carboxylic acids using molecular oxygen or air as the terminal oxidant. researchgate.netacs.org This would convert this compound into Cyclohexane-1,3-dicarboxylic acid.

Catalytic Reduction (Hydrogenation): The reduction of the two aldehyde groups yields the corresponding diol, 1,3-Cyclohexanedimethanol. This is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium on carbon under a hydrogen atmosphere.

Catalytic C-C Bond Formation: Metal catalysts, particularly those based on rhodium or palladium, can be used in reactions such as hydroformylation or cross-coupling, although these are more commonly applied to alkenes or halides. However, modern synthetic methods are continually expanding the scope of metal-catalyzed additions to aldehydes.

TransformationMetal Catalyst (Example)Product
Aerobic OxidationAu nanoparticles, Cu(OTf)₂Cyclohexane-1,3-dicarboxylic acid
HydrogenationRaney Ni, Pd/C, PtO₂1,3-Cyclohexanedimethanol
Reductive AminationPd/C (with H₂ and Amine)1,3-Bis(aminomethyl)cyclohexane

Organocatalytic Applications in Complex Molecule Synthesis

Organocatalysis has emerged as a central pillar of asymmetric synthesis, offering a metal-free approach to constructing chiral molecules. This compound is a prime substrate for such transformations, which typically proceed through the formation of transient enamine or iminium ion intermediates.

Organocatalytic domino reactions, also known as cascade or tandem reactions, allow for the construction of complex molecular frameworks from simple precursors in a single synthetic operation, avoiding costly purification steps and minimizing waste. nih.gov The bifunctional nature of this compound makes it an excellent starting material for cascades designed to build highly substituted cyclohexane derivatives.

For instance, a one-pot Michael-Michael-1,2-addition sequence can generate cyclohexanes bearing five contiguous stereocenters. nih.gov While not starting from the dicarbaldehyde itself, these reactions showcase the power of organocatalysis to control complex ring-forming sequences. A hypothetical domino reaction starting with this compound could involve an initial Michael addition of a nucleophile to an α,β-unsaturated system formed in situ from one of the aldehyde groups, followed by an intramolecular cyclization step involving the second aldehyde group, thereby rapidly assembling a complex polycyclic system with high stereocontrol.

The foundation of many organocatalytic transformations involving aldehydes is the dual activation strategy of enamine and iminium catalysis, often facilitated by chiral secondary amines like L-proline. libretexts.org

Enamine Catalysis: One aldehyde group of this compound can react with a chiral secondary amine catalyst (e.g., proline) to form a nucleophilic enamine intermediate. This enamine can then attack a suitable electrophile, such as an α,β-unsaturated ketone or another aldehyde, in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the functionalized product and regenerate the catalyst. libretexts.orgyoutube.com

Iminium Catalysis: Conversely, an α,β-unsaturated aldehyde, which could be formed in situ from one of the aldehyde moieties via a condensation reaction, can react with the chiral amine catalyst to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, facilitating attack by a weak nucleophile in a conjugate addition reaction. acs.org

In a reaction involving this compound, these two modes can operate sequentially or in concert. For example, one aldehyde group could be transformed into an enamine to react as a nucleophile, while the other aldehyde group could act as an internal electrophile, leading to an intramolecular aldol or Michael reaction. The stereochemistry of these transformations is controlled by the chiral environment provided by the organocatalyst. wikipedia.org

Mechanistic Studies of Reaction Pathways and Transition States

Understanding the intricate details of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient catalysts. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction pathways and transition state structures in catalytic reactions.

Mechanistic investigations often involve locating the transition state (TS) for the rate-determining or stereodetermining step of a reaction. Once a TS is located on the potential energy surface, a Reaction Valley or Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the minimum energy path downhill from the transition state, connecting it to the reactant and product minima on either side. nih.gov This confirms that the located TS indeed connects the intended species and provides a detailed picture of the geometric and electronic structure changes that occur along the reaction coordinate.

For reactions involving this compound, such analyses would be invaluable. For example, in an organocatalyzed intramolecular aldol reaction, DFT calculations could be used to model the competing transition states leading to different diastereomeric products. An IRC analysis would map the entire pathway from the enamine intermediate and the pendant aldehyde group, through the C-C bond-forming transition state, to the cyclized product.

Computational Elucidation of Reaction Mechanisms and Key Intermediates

Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These studies can predict the geometries of reactants, transition states, and intermediates, as well as their relative energies. Such calculations are crucial for distinguishing between different possible mechanistic pathways, for instance, a concerted versus a stepwise process in cyclization reactions.

For a molecule such as this compound, computational studies would likely focus on several key reactive possibilities, including intramolecular aldol-type reactions, Cannizzaro-type disproportionations under specific conditions, and cyclization processes. These investigations would aim to identify key intermediates, which are typically local minima on the potential energy surface. For example, in an intramolecular aldol condensation, a critical intermediate would be the enolate formed by the deprotonation of the α-carbon of one aldehyde group, which then acts as a nucleophile attacking the carbonyl carbon of the other aldehyde group.

The transition states, which represent the highest energy point along the reaction coordinate between two intermediates, are also a primary focus of computational elucidation. The calculated energy barrier, or activation energy, associated with a transition state provides a quantitative measure of the kinetic feasibility of a particular reaction step. By comparing the activation energies of competing pathways, researchers can predict the most likely reaction mechanism.

The data generated from these computational studies, such as relative energies of intermediates and transition states, bond lengths and angles of key structures, and vibrational frequencies, provide a detailed molecular-level picture of the reaction mechanism. This information is not only fundamental to understanding the reactivity of this compound but also aids in the rational design of synthetic strategies involving this and related compounds.

The following table illustrates the type of data that can be obtained from computational studies on the reaction intermediates of a generic intramolecular reaction of a dialdehyde (B1249045), providing insights into the thermodynamics and kinetics of the process.

Intermediate/Transition StateDescriptionRelative Energy (kcal/mol)Key Geometric Parameters
Reactant This compound0.0C=O bond lengths: ~1.22 Å
TS1 Transition state for enolate formation+15.2Lengthening of α-C-H bond
Intermediate 1 Enolate anion+5.8C=C bond: ~1.35 Å; C-O⁻ bond: ~1.25 Å
TS2 Transition state for C-C bond formation+12.5Forming C-C bond distance: ~2.1 Å
Intermediate 2 Aldol addition product (cyclic)-8.3Newly formed C-C bond: ~1.54 Å
Product Dehydrated aldol product-15.7Conjugated C=C-C=O system

Advanced Applications of Cyclohexane 1,3 Dicarbaldehyde in Functional Materials and Supramolecular Assemblies

Monomeric Units in Polymer Synthesis

The presence of two reactive aldehyde functionalities positions Cyclohexane-1,3-dicarbaldehyde as a valuable monomer for step-growth polymerization. Its aliphatic, cyclic structure imparts distinct properties to the resulting polymers compared to those derived from more common aromatic dialdehydes.

Two-dimensional conjugated polymers (2D CPs) are a class of materials with a planar, sheet-like structure and extended π-conjugation, offering unique electronic and physical properties. nus.edu.sg The synthesis of crystalline 2D polymers is a significant challenge, but it is a key goal for applications in electronics and materials science. nus.edu.sg this compound serves as a potential monomer in the bottom-up synthesis of novel polymeric sheets, primarily through condensation reactions.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. However, for this compound, its use in forming extended polymeric structures via self-polycondensation is structurally hindered. An aldol condensation reaction requires the removal of a water molecule to form a stable α,β-unsaturated system, which drives the reaction to completion. This elimination step is not possible when this compound acts as the nucleophilic component. stackexchange.comguidechem.com The α-carbon atom (the carbon adjacent to the aldehyde group) is tertiary, meaning it is bonded to only one hydrogen atom. After the initial aldol addition, the formation of a new carbon-carbon bond makes this α-carbon a quaternary center with no hydrogen atoms available for elimination. stackexchange.comguidechem.com This inherent structural feature prevents the dehydration step necessary for a true condensation polymerization.

Table 1: Structural Constraints of this compound in Aldol Polycondensation

Feature Description Implication for Polycondensation
α-Carbon Tertiary (contains only one α-hydrogen) Can form an enolate for nucleophilic attack.
Post-Addition Structure The α-carbon becomes a quaternary center after C-C bond formation. stackexchange.com No α-hydrogens are available for elimination to form a C=C double bond.

| Reaction Outcome | The reaction stops at the aldol addition stage and is often reversible. stackexchange.com | Prevents the dehydration step required for polycondensation, thus inhibiting polymer chain extension. |

While self-condensation is not feasible, this compound can act as the electrophilic component in crossed aldol reactions with other monomers that possess two or more acidic α-hydrogens, such as acetone (B3395972). stackexchange.com However, this approach is less common for creating well-defined 2D polymers.

A more successful strategy for incorporating this compound into 2D polymers is through Schiff-base polycondensation. This reaction involves the condensation of the aldehyde groups with primary amine groups to form stable imine (C=N) linkages. researchgate.netnih.gov By reacting this compound with multifunctional amine monomers, such as planar triamines, it is possible to generate extended 2D networks. These materials are a subclass of covalent organic frameworks (COFs).

The reaction typically proceeds under solvothermal conditions, where the dialdehyde (B1249045) and a C₃-symmetric triamine monomer, like 1,3,5-tris(4-aminophenyl)benzene, are heated in a high-boiling point solvent mixture. The reversibility of imine bond formation allows for "error-correction" during the synthesis, which facilitates the growth of a highly crystalline and ordered polymeric framework. The flexible, non-aromatic nature of the cyclohexane (B81311) unit introduces structural kinks into the polymer backbone, which can influence the material's porosity, stacking behavior, and mechanical properties compared to polymers made exclusively from rigid aromatic monomers.

Table 2: Example Monomer Pairing for Schiff-base Polycondensation

Dialdehyde Monomer (A₂) Polyamine Monomer (B₃) Resulting Polymer Linkage Potential Polymer Topology
This compound 1,3,5-Tris(4-aminophenyl)benzene Imine (Azomethine) 2D Hexagonal Network

Reticular chemistry provides methods for connecting molecular building blocks into highly ordered, porous crystalline solids such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov These materials are synthesized from molecular precursors (linkers and nodes) that self-assemble into extended networks. researchgate.net

This compound is a suitable organic linker for the synthesis of COF nanoparticles. uni-muenchen.de In this context, it reacts with multitopic linkers containing primary amine groups (e.g., tetra(p-amino-phenyl)methane) to form 3D COFs through Schiff-base chemistry. uni-muenchen.de The use of an aliphatic, flexible linker like this compound, in contrast to rigid aromatic linkers, can lead to frameworks with unique properties:

Increased Framework Flexibility: The cyclohexane ring can adopt different conformations (e.g., chair, boat), which can allow the framework to respond dynamically to guest molecules.

Modified Pore Environments: The aliphatic nature of the linker creates a more hydrophobic and non-polar pore surface compared to aromatic linkers, which can be advantageous for specific separation or storage applications.

Furthermore, this compound can be chemically modified to be incorporated into MOFs. By oxidizing the aldehyde groups to carboxylic acid groups, one obtains cyclohexane-1,3-dicarboxylic acid. This dicarboxylate linker can then be reacted with metal ions or metal-containing clusters (Secondary Building Units, SBUs) to form stable 3D MOF structures. acs.orgnih.gov

The transition from a petroleum-based linear economy to a circular bioeconomy has spurred significant interest in bio-based polymers derived from renewable resources. mdpi.comnih.gov Finding bio-based monomers for polymer synthesis is a key goal for achieving more sustainable materials. iciq.org While this compound is traditionally synthesized from petrochemical sources, the cyclohexane scaffold itself can be derived from biomass. For instance, cyclic hydrocarbons can be produced through the catalytic upgrading of platform molecules obtained from lignin or cellulose.

Once obtained from a renewable feedstock, this compound can serve as a monomer for creating more sustainable polymers. Potential routes include:

Oxidation to Diacid: The dicarbaldehyde can be oxidized to cyclohexane-1,3-dicarboxylic acid. This bio-derived diacid can then undergo polycondensation with bio-based diols (e.g., ethylene glycol or 1,4-butanediol derived from fermentation) to produce fully or partially bio-based polyesters.

Reductive Amination to Diamine: The dialdehyde can be converted into cyclohexane-1,3-bis(aminomethyl) through reductive amination. This resulting diamine can be polymerized with bio-derived dicarboxylic acids to form bio-based polyamides.

These strategies allow for the incorporation of the functional cyclohexane unit into polymers that have a reduced environmental footprint compared to their purely fossil-fuel-derived counterparts. mdpi.com

Design and Synthesis of Two-Dimensional Conjugated Polymers (2D CPs)

Precursors for the Design of Advanced Ligands in Coordination Chemistry

Schiff bases, which are formed from the condensation of aldehydes and primary amines, are among the most widely studied classes of ligands in coordination chemistry. researchgate.netarabjchem.org this compound is an excellent precursor for synthesizing multidentate Schiff base ligands with well-defined geometries.

By reacting the two aldehyde groups with two equivalents of a monoamine or one equivalent of a diamine, a wide variety of ligands can be prepared. The 1,3-substitution pattern on the flexible cyclohexane ring provides a distinct spatial arrangement of the resulting imine donor groups. This allows for the creation of "pincer" type or macrocyclic ligands capable of forming stable complexes with a range of transition metal ions. The stereochemistry (cis vs. trans isomers) of the dicarbaldehyde precursor will directly influence the final geometry of the ligand and, consequently, the coordination geometry and catalytic activity of the resulting metal complex.

Table 3: Synthesis of Schiff Base Ligands from this compound

Amine Precursor Molar Ratio (Amine:Dialdehyde) Resulting Ligand Type Potential Coordination Number
Aniline 2:1 Bidentate (N₂) 2
Ethylenediamine 1:1 (intramolecular) Tetradentate (N₄) Macrocycle (if [2+2] condensation occurs with a second unit) 4
Diethylenetriamine 2:1 Hexadentate (N₆) Podand 6

These ligands and their metal complexes are investigated for applications in catalysis, such as in oxidation and polymerization reactions, where the ligand structure can be tuned to control the selectivity and efficiency of the catalytic process. researchgate.net

Role in Supramolecular Architectures and Self-Assembly Processes

The spatial arrangement and reactivity of the aldehyde functionalities in this compound make it a compelling candidate for the construction of ordered supramolecular assemblies. The self-assembly of this molecule is primarily governed by the interplay of various non-covalent forces, leading to the formation of well-defined, higher-order structures.

Directed Assembly Through Aldehyde-Mediated Non-Covalent Interactions

The aldehyde groups of this compound play a pivotal role in directing the self-assembly process. These groups are capable of participating in a range of non-covalent interactions, which are fundamental to the formation of stable and ordered supramolecular architectures. The primary interactions include:

Dipole-Dipole Interactions: The carbonyl group in aldehydes is highly polarized, possessing a significant dipole moment. These dipoles can interact with each other in an organized fashion, contributing to the stability of the assembled structure. The alignment of these dipoles can lead to the formation of one-dimensional chains or two-dimensional sheets, depending on the stereochemistry of the cyclohexane ring (cis or trans isomers).

Van der Waals Forces: These non-specific attractive forces, although weaker than hydrogen bonds and dipole-dipole interactions, are collectively significant in the packing of molecules in the solid state. The flexible cyclohexane backbone can adopt various conformations to maximize these stabilizing interactions, further influencing the final supramolecular architecture.

The interplay of these forces allows for a high degree of control over the self-assembly process, enabling the rational design of materials with specific topologies and properties.

Host-Guest Chemistry and Molecular Recognition with Cyclic Dialdehydes

The principles of host-guest chemistry rely on the specific binding of a "guest" molecule within a "host" molecule or a molecular assembly. Cyclic dialdehydes, such as this compound, possess the requisite features to participate in such interactions, acting either as a component of a larger host structure or potentially as a guest within a suitable cavity.

The aldehyde functionalities are key to molecular recognition. They can form specific interactions with guest molecules through hydrogen bonding or other electrostatic interactions. For instance, a host system constructed from this compound could potentially recognize and bind guest molecules that are complementary in size, shape, and chemical functionality.

While specific research on this compound as a primary component in host-guest systems is not extensively documented, its potential can be inferred from the broader field of supramolecular chemistry. The formation of macrocycles through the reaction of dialdehydes with diamines is a well-established strategy for creating host molecules. In such a scenario, the this compound would provide the structural scaffold and the reactive sites for the synthesis of the macrocyclic host.

The table below summarizes the key non-covalent interactions and their potential role in the supramolecular chemistry of this compound.

Interaction TypeRole in Self-AssemblyPotential in Host-Guest Chemistry
Hydrogen Bonding Directs the formation of extended networks through interactions with co-formers.Provides specific recognition sites for complementary guest molecules.
Dipole-Dipole Interactions Stabilizes the packing of molecules in the solid state, influencing the overall architecture.Contributes to the binding energy and orientation of the guest within the host.
Van der Waals Forces Governs the close packing of molecules, contributing to the overall stability of the assembly.Influences the shape complementarity between the host and guest.

Derivatization Strategies and Advanced Analytical Methodologies for Cyclohexane 1,3 Dicarbaldehyde Characterization

Chemical Derivatization for Enhanced Analytical Detection and Resolution

Chemical derivatization is a fundamental strategy in analytical chemistry to improve the performance of analytical methods. sigmaaldrich.com For aldehydes like Cyclohexane-1,3-dicarbaldehyde, this process involves reacting the carbonyl groups with a derivatizing agent to form a new compound with more favorable properties for separation and detection. nih.gov

Reagents and Optimized Reaction Conditions for Aldehyde Functionalization

A variety of reagents are available for the functionalization of aldehydes, each with specific reaction conditions that need to be optimized for maximum yield and efficiency. The choice of reagent often depends on the analytical technique to be employed.

Common derivatizing agents for aldehydes include hydrazines, hydroxylamines, and other nucleophilic reagents. For instance, 2,4-dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. yorku.cawaters.com These derivatives are highly colored and can be readily detected by UV-Vis spectrophotometry or liquid chromatography. Another common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) , which is particularly useful for gas chromatography as it forms volatile and thermally stable oxime derivatives that are sensitive to electron capture detection. sigmaaldrich.com

Fluorescent hydrazine (B178648) derivatives, such as dansyl hydrazine , are employed to enhance sensitivity in chromatographic methods, especially when coupled with fluorescence detection. thermofisher.com For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve ionization efficiency. Reagents like 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) introduce a permanent positive charge, significantly enhancing detection by electrospray ionization (ESI)-MS. acs.org

The optimization of reaction conditions is critical for quantitative analysis. Factors such as pH, temperature, reaction time, and the molar ratio of the derivatizing agent to the analyte must be carefully controlled. For example, the derivatization of aliphatic aldehydes with 4-APC is a rapid, one-pot reaction at a mild pH of 5.7 and a temperature of 10°C, with derivatives being stable for at least 35 hours. acs.org In the case of DNPH, an acidic catalyst is typically required to facilitate the reaction. researchgate.net The use of co-solvents may also be necessary to ensure the solubility of both the analyte and the reagent. researchgate.net

Derivatizing AgentTarget Functional GroupTypical Reaction ConditionsResulting DerivativeAnalytical Technique
2,4-Dinitrophenylhydrazine (DNPH)AldehydeAcidic catalyst, room temperature2,4-DinitrophenylhydrazoneHPLC-UV, LC-MS
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)AldehydeMildly acidic pH, 60-80°COximeGC-ECD, GC-MS
Dansyl HydrazineAldehydeAcidic catalyst, elevated temperatureDansylhydrazoneHPLC-Fluorescence, LC-MS
4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)AldehydepH 5.7, 10°CQuaternary ammonium (B1175870) derivativeLC-ESI-MS/MS
Cyclohexane-1,3-dione (CHD)AldehydepH 9.2 (in MEKC buffer)Dihydropyridine derivativeMEKC-DAD

Impact on Analytical Selectivity, Sensitivity, and Stability of Analytes

The primary goal of derivatization is to enhance the analytical performance in terms of selectivity, sensitivity, and stability.

Selectivity: Derivatization can improve selectivity by targeting specific functional groups. For instance, reagents like DNPH and PFBHA are highly selective for carbonyl compounds, which helps to reduce interference from other matrix components. yorku.casigmaaldrich.com This is particularly important when analyzing complex samples.

Sensitivity: A significant advantage of derivatization is the substantial increase in detection sensitivity. By introducing a chromophore (e.g., the dinitrophenyl group from DNPH) or a fluorophore (e.g., the dansyl group from dansyl hydrazine), the detectability of the analyte using UV-Vis or fluorescence detectors is greatly enhanced. waters.comthermofisher.com For mass spectrometry, derivatization can improve ionization efficiency, leading to lower limits of detection. acs.org For example, limits of detection for aldehyde derivatives using sensitive derivatization agents can be in the low nanomolar to picomolar range. acs.orgacs.org

Stability: Aldehydes can be prone to oxidation and polymerization. Derivatization converts the reactive aldehyde group into a more stable functional group, such as a hydrazone or an oxime. sigmaaldrich.comacs.org This increased stability is crucial for preventing analyte degradation during sample storage and analysis, thereby improving the accuracy and reproducibility of the results.

Chromatographic Separation Techniques for Complex Mixtures

Following derivatization, chromatographic techniques are employed to separate the resulting derivatives from other components in the sample matrix. The choice of technique depends on the properties of the derivatives.

Micellar Electrokinetic Chromatography (MEKC) with Diode Array Detection (DAD) for Aldehyde Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is well-suited for the analysis of a wide range of analytes, including derivatized aldehydes. In a notable study, cyclohexane-1,3-dione (CHD) was successfully used as a derivatizing agent for the analysis of low molecular weight aldehydes by MEKC with diode array detection (DAD). nih.govresearchgate.net

The separation of the CHD-aldehyde derivatives was optimized using a running buffer containing 100 mmol/L of sodium dodecyl sulfate (B86663) (SDS) and 29 mmol/L of sodium tetraborate (B1243019) at a pH of 9.2. nih.gov The detection was carried out at a wavelength of 260 nm. nih.gov This method demonstrated good linearity, with coefficients of determination (r²) above 0.999, and low limits of detection (LODs) ranging from 0.01 to 0.7 mg/L for the tested aldehydes. nih.gov The use of CHD as a derivatizing agent in conjunction with MEKC-DAD offers a stable, selective, and sensitive method for aldehyde analysis. nih.govresearchgate.net

Hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation of Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, detection, and structural elucidation of derivatized aldehydes. creative-proteomics.com The coupling of the high separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry allows for the confident identification and quantification of analytes in complex mixtures.

For the analysis of this compound derivatives, reversed-phase HPLC would be a suitable separation technique. The choice of the stationary phase (e.g., C18) and the mobile phase composition would be optimized to achieve the best separation of the derivatives. nih.gov

Following chromatographic separation, the derivatives enter the mass spectrometer, where they are ionized and detected. Electrospray ionization (ESI) is a soft ionization technique that is commonly used for the analysis of derivatized aldehydes. acs.org Tandem mass spectrometry (MS/MS) can be used for structural elucidation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This provides valuable structural information and enhances the selectivity of the analysis. acs.org Derivatization reagents specifically designed for LC-MS, such as 4-APC, can incorporate a permanently charged group to improve ESI efficiency. acs.org

Gas Chromatography (GC) Considerations for Volatility and Thermal Stability of Derivatized Analytes

Gas Chromatography (GC) is a high-resolution separation technique that is ideal for the analysis of volatile and thermally stable compounds. shimadzu.com Direct analysis of aldehydes by GC can be challenging due to their polarity and potential for thermal degradation. libretexts.org Derivatization is therefore often necessary to improve their GC performance. libretexts.org

For this compound, derivatization would be essential to increase its volatility and thermal stability. Reagents such as PFBHA are excellent choices for GC analysis as they form stable and volatile oxime derivatives. sigmaaldrich.com These derivatives exhibit good chromatographic behavior and can be detected with high sensitivity using an electron capture detector (ECD). sigmaaldrich.com

When developing a GC method for derivatized this compound, several factors need to be considered. The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column would likely be suitable for the separation of the PFBHA derivatives. The temperature program of the GC oven would need to be optimized to ensure efficient separation and prevent degradation of the derivatives. The injector temperature should also be carefully controlled to ensure complete volatilization of the sample without causing thermal decomposition.

Advanced Structural Elucidation beyond Routine Spectroscopic Methods

While routine spectroscopic methods provide foundational structural information, advanced analytical techniques are essential for the unambiguous and detailed characterization of molecules such as this compound. These methods offer definitive insights into the three-dimensional arrangement, absolute configuration, and precise elemental composition of the compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. For this compound, which can exist as cis and trans isomers, this technique provides unequivocal proof of the stereochemical relationship between the two aldehyde groups. Furthermore, it can establish the absolute configuration of chiral isomers.

The primary challenge often lies in obtaining a single crystal of sufficient quality, as reactive aldehydes can be difficult to crystallize. A common strategy involves converting the aldehyde into a more stable derivative, such as an oxime or imine, which may have a higher propensity for crystallization. The analysis of the resulting crystal structure then allows for the conclusive determination of the parent dicarbaldehyde's stereochemistry. The diffraction of X-rays by the crystal lattice provides a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be calculated with high precision.

Table 1: Representative Crystallographic Data for a Derivative of this compound (Note: This is hypothetical data for illustrative purposes.)

ParameterValueDescription
Crystal System MonoclinicThe fundamental shape of the unit cell.
Space Group P2₁/cThe set of symmetry operations for the unit cell.
a (Å) 12.154The length of the 'a' axis of the unit cell.
b (Å) 8.782The length of the 'b' axis of the unit cell.
c (Å) 14.321The length of the 'c' axis of the unit cell.
β (°) 105.3The angle of the 'β' axis of the unit cell.
Volume (ų) 1475.2The total volume of a single unit cell.
Z 4The number of molecules contained within one unit cell.
R-factor 0.048A measure of the agreement between the calculated and observed structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular and Fragment Identification

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₁₂O₂. The theoretical exact mass is 140.08373 Da. nih.govnih.gov An HRMS analysis would confirm this value with a very low margin of error (typically <5 ppm), providing strong evidence for the compound's elemental formula.

Furthermore, when coupled with fragmentation techniques (tandem MS or MS/MS), HRMS can provide significant structural information. The parent ion is fragmented, and the exact masses of the resulting fragment ions are measured. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the connectivity and structure of the original molecule.

Table 2: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound

IonTheoretical m/z (Da)Measured m/z (Da)Mass Error (ppm)Proposed Fragment Identity
[M+H]⁺ 141.0910141.0908-1.4Protonated molecular ion
[M+Na]⁺ 163.0730163.0727-1.8Sodiated adduct
[M-CHO]⁺ 111.0805111.0802-2.7Loss of one formyl group
[M-H₂O+H]⁺ 123.0961123.0958-2.4Loss of water from protonated ion

Quantitative Analytical Methodologies for Research and Development

The accurate quantification of this compound is essential for applications such as monitoring reaction kinetics, assessing product purity, and performing quality control. This requires the development and validation of robust analytical methods.

Development and Validation of Calibration Curves for Accurate Quantification

A calibration curve is a fundamental tool used to determine the concentration of an analyte in an unknown sample by comparing its instrumental response to a series of standards with known concentrations. filtrous.commicrobiozindia.com For quantifying this compound, a technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is typically employed.

The process involves preparing several standard solutions that span the expected concentration range of the unknown samples. labmanager.com These standards are analyzed, and the instrument's response (e.g., peak area) is plotted against the corresponding concentration. uaf.edu A linear regression is applied to the data points to generate a calibration curve, defined by the equation y = mx + b. The linearity of the curve is assessed by the coefficient of determination (R²), where a value of 0.99 or greater is generally considered acceptable. microbiozindia.com

Table 3: Example Calibration Curve Data for this compound by HPLC-UV

Concentration (mg/L)Instrument Response (Peak Area)
1.015,200
2.537,800
5.075,500
10.0151,000
20.0301,500
Regression Equation y = 15050x + 180
R² Value 0.9997

Determination of Limits of Detection (LOD) and Quantification (LOQ) for Method Performance

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a quantitative analytical method. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise of the system. It is not necessarily quantifiable with accuracy. The LOD is often determined as the concentration that produces a signal-to-noise (S/N) ratio of 3:1. europa.eu

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is commonly established at a concentration that yields an S/N ratio of 10:1. sepscience.com

Alternatively, LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com These parameters define the lower limits of the method's performance and its suitability for analyzing trace quantities.

Table 4: Method Performance Characteristics for a Validated HPLC-UV Method

ParameterValue (mg/L)Basis of Determination
Limit of Detection (LOD) 0.15Signal-to-Noise Ratio ≈ 3:1
Limit of Quantification (LOQ) 0.50Signal-to-Noise Ratio ≈ 10:1
Linear Range 0.50 - 50.0The concentration range over which the method is accurate.

Q & A

Q. What are the primary synthetic routes for Cyclohexane-1,3-dicarbaldehyde, and how do reaction conditions influence yield?

this compound can be synthesized via oxidation of cyclohexane-1,3-diol precursors or through formylation reactions of cyclohexane derivatives. A common approach involves the use of hexamine and trifluoroacetic acid under reflux, as demonstrated in analogous aldehyde syntheses (e.g., 4-hydroxynaphthalene-1,3-dicarbaldehyde) . Key factors include temperature control (100–120°C), acid concentration, and reaction duration (3–5 hours). Yield optimization requires careful monitoring of intermediates via TLC or GC-MS to minimize over-oxidation by-products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and aldehyde C-H stretches (~2800 cm⁻¹) .
  • NMR : 1^1H NMR reveals aldehyde protons (~9-10 ppm) and cyclohexane ring protons (δ 1.5–2.5 ppm). 13^{13}C NMR confirms carbonyl carbons (~200 ppm) .
  • GC-MS : Resolves purity and detects volatile by-products. Retention indices can be cross-referenced with databases like NIST Chemistry WebBook .

Q. How does the β-diketone-like reactivity of this compound facilitate heterocyclic synthesis?

The compound’s two aldehyde groups and cyclic structure enable condensation reactions with amines or hydrazines to form nitrogen-containing heterocycles (e.g., acridines, pyridines). For example, Schiff base formation followed by cyclization under acidic conditions yields bioactive derivatives. This reactivity mirrors cyclohexane-1,3-dione, a precursor for anti-cancer and anti-inflammatory agents .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in palladium-catalyzed carbonylative couplings involving this compound?

Regioselectivity in cross-couplings (e.g., Suzuki-Miyaura) is influenced by steric hindrance from the cyclohexane ring and electronic effects of the aldehyde groups. Computational studies (DFT) suggest that bulky ligands (e.g., XPhos) favor para-substitution by reducing steric clashes. Kinetic experiments under CO atmosphere (1–5 atm) further modulate selectivity, as CO insertion rates vary with substituent electronic profiles .

Q. How can molecular dynamics simulations resolve contradictions in solvent-dependent tautomerization equilibria?

this compound may exhibit keto-enol tautomerism, with equilibrium ratios dependent on solvent polarity. MD simulations (e.g., using AMBER or GROMACS) parameterized with experimental NMR data can model solvent interactions. For instance, polar aprotic solvents (DMSO) stabilize enolic forms via hydrogen bonding, while nonpolar solvents (toluene) favor diketone tautomers .

Q. What strategies address discrepancies in reported bioactivity data for this compound derivatives?

Contradictions arise from variations in assay protocols (e.g., cell lines, incubation times) or impurities in synthesized derivatives. Standardized methods include:

  • HPLC-Purity Screening : Ensure >95% purity before bioassays .
  • Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to isolate target-specific effects .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to statistically validate reaction parameters (temperature, catalyst loading) .
  • Computational Validation : Pair DFT calculations (e.g., Gaussian 16) with experimental IR/NMR to confirm tautomeric states .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .

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